Magnesium oxide

Catalog No.
S573920
CAS No.
1309-48-4
M.F
MgO
M. Wt
40.305 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium oxide

CAS Number

1309-48-4

Product Name

Magnesium oxide

IUPAC Name

oxomagnesium

Molecular Formula

MgO

Molecular Weight

40.305 g/mol

InChI

InChI=1S/Mg.O

InChI Key

CPLXHLVBOLITMK-UHFFFAOYSA-N

SMILES

O=[Mg]

Solubility

Solubility in water: poor
(86°F): 0.009%

Synonyms

Magnesia, Magnesium Oxide, Oxide, Magnesium

Canonical SMILES

[O-2].[Mg+2]
  • High surface area: This allows MgO to effectively adsorb (trap) various contaminants like heavy metals and arsenic from polluted water. Studies have demonstrated the ability of MgO to remove metals such as nickel, lead, cadmium, and chromium from mine water and wastewater [, ].
  • Neutralization of acidic environments: MgO reacts with water to form magnesium hydroxide, which increases the pH (reduces acidity) of the surrounding environment. This can be beneficial in treating acidic mine water drainage and industrial wastewaters.

Material Science Applications

MgO plays a crucial role in various material science research areas:

  • Spintronics: MgO thin films exhibit superior properties for spin-tunneling devices, which are used in next-generation magnetic random-access memory (MRAM) technology. These films offer higher spin polarization and tunnel magnetoresistance compared to conventional materials, leading to faster and more efficient memory devices [].
  • Catalysis: MgO in various forms serves as a support material for catalysts used in chemical reactions. Its high surface area and thermal stability make it suitable for diverse applications, including the production of clean fuels and the conversion of biomass into valuable chemicals [].

Medical and Pharmaceutical Research

While not as prominent as other applications, MgO holds potential in specific areas of medical and pharmaceutical research:

  • Drug delivery systems: MgO nanoparticles are being explored as carriers for drug delivery due to their biocompatibility and controlled release properties. These nanoparticles encapsulate drugs and release them slowly at the target site, potentially improving therapeutic effects and reducing side effects [].
  • Bone regeneration: MgO scaffolds are being investigated for their ability to promote bone growth. Their porous structure mimics natural bone and provides a platform for bone cells to attach and grow, potentially aiding in bone repair and regeneration [].

Physical Description

DryPowder; DryPowder, PelletsLargeCrystals; GasVapor; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid
Solid
HYGROSCOPIC FINE WHITE POWDER.
Finely divided white particulate dispersed in air. [Note: Exposure may occur when magnesium is burned, thermally cut, or welded upon.]

Boiling Point

3600 °C
6512°F

Density

Relative density (water = 1): 3.6
3.58

Melting Point

2800 °C
5072°F

UNII

3A3U0GI71G

Drug Indication

Indicated for over-the-counter use as a supplement for cardiovascular and neuromuscular health, and as an antacid for relief of acid indigestion and upset stomach.

MeSH Pharmacological Classification

Antacids

Mechanism of Action

The term "Milk of Magnesia" was first used to describe a white aqueous, mildly alkaline suspension of magnesium hydroxide formulated at about 8%w/v. Milk of magnesia is primarily used to alleviate constipation, but can also be used to relieve indigestion and heartburn. When taken internally by mouth as a laxative, the osmotic force of the magnesia suspension acts to draw fluids from the body and to retain those already within the lumen of the intestine, serving to distend the bowel, thus stimulating nerves within the colon wall, inducing peristalsis and resulting in evacuation of colonic contents. Magnesium supplements have also been shown to reduce platelet aggregation by inhibiting in the influx of calcium, a crucial component of platelet aggregation.

Vapor Pressure

0 mmHg (approx)

Other CAS

1317-74-4
1309-48-4

Wikipedia

Magnesium oxide

Drug Warnings

Magnesium-containing antacids commonly cause a laxative effect and frequent administration of these antacids alone often cannot be tolerated; repeated doses cause diarrhea which may cause fluid and electrolyte imbalances. ... /Magnesium containing antacids/
In patients with severe renal impairment, hypermagnesemia characterized by hypotension, nausea, vomiting, ECG changes, respiratory or mental depression, and coma has occurred after administration of magnesium-containing antacids. Magnesium-containing antacids should not be administered in patients with renal failure, and antacid products containing more than 50 mEq of magnesium in the recommended daily dosage should be used cautiously and only under the supervision of a physician who should monitor electrolytes in patients with renal disease. /Magnesium containing antacids/

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes
Cosmetics -> Absorbent; Buffering; Opacifying

Methods of Manufacturing

... /Dolomitic/ limestone is calcined at a high temperature under controlled conditions to produce calcined dolomite or dolime which upon reaction with magnesium chloride-rich brine produces magnesium hydroxide and calcium chloride. The insoluble magnesium hydroxide is then separated from the liquid calcium chloride carrier and calcined under controlled conditions. The various grades of magnesia range from very reactive light-burned to nonreactive dead-burned.
... Mining, crushing, sizing, and subsequent calcination of natural magnesite. The chemical purity of the magnesia produced is dependent on the mineralogical composition of the natural magnesite.
A concentrated magnesium chloride brine processed from the Dead Sea is sprayed into a reactor at about 1700 °C. The brine is thermally decomposed into magnesium oxide and hydrochloric acid. To further process the magnesia, the product is slaked to form magnesium hydroxide which is then washed, filtered, and calcined under controlled conditions to produce a variety of magnesium oxide reactivity grades.
The seawater process ... involves decarbonating limestone or dolomite to the point where all CO2 is removed without converting the resulting magnesia to a chemically inactive form. Reaction of filtered seawater, treated to remove bicarbonate and/or sulfate, and dolime is followed by seeding with magnesium hydroxide to promote crystal growth. Upon formation of magnesium hydroxide, flocculants are added and the magnesium hydroxide precipitate is allowed to settle while the spent seawater is disposed to the sea. The precipitate is washed, filtered, and dried to obtain magnesium hydroxide which is calcined to produce light-burned, hard-burned, or dead-burned magnesium oxide.
Light or heavy magnesium carbonate is exposed to red heat, whereupon CO2 and H2O are expelled, and light or heavy magnesium oxide is left. The density of the oxide also is influenced by the calcining temperature; high temperature yielding more compact forms.

General Manufacturing Information

Adhesive manufacturing
Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Computer and electronic product manufacturing
Construction
Food, beverage, and tobacco product manufacturing
Industrial gas manufacturing
Laboratory Use
Machinery manufacturing
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Oil and gas drilling, extraction, and support activities
Paper manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petrochemical manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Plastics product manufacturing
Primary metal manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Textiles, apparel, and leather manufacturing
Transportation equipment manufacturing
Utilities
Wholesale and retail trade
Magnesium oxide (MgO): ACTIVE
Available in a very bulky form termed "Light" or in a dense form termed "Heavy"
Light magnesia is preferable to heavy for admin in liquids because, being finer powder, it suspends more readily.
ASBESTOS.../CONTAINS/ SILICA AND MAGNESIUM OXIDE IN LARGE AMT AND TRACES OF IRON, CHROMIUM, CADMIUM, AND ZINC...
Two forms are produced, one a light, fluffy material prepared by a relatively low-temperature dehydration of the hydroxide, the other a dense material mede by high-temperature furnacing of the oxide after it has been formed from the carbonate or hydroxide. /periclase/

Storage Conditions

Store in tightly closed containers in a cool, well ventilated area away from moisture.

Interactions

...The intratracheal admin of /magnesium/ oxide inhibited lung tumor formation by /benzo(a)pyrene and diethylnitrosamine/.
... A phase I/II study /was conducted/ in patients with advanced non-small-cell lung cancer (NSCLC) to increase the therapeutic index of the cisplatin-irinotecan combination by institution of an anti-late-diarrheal program (ADP). A total of 77 chemotherapy-naive patients with advanced NSCLC were enrolled. The cisplatin dose was fixed at 60 mg /per/ sq m (Day 1). Irinotecan was escalated in 5 mg /sq m increments, starting from 60 mg/ sq m (Days 1 and 8). ADP consisted of oral sodium bicarbonate, magnesium oxide, basic water, and ursodeoxycholic acid, and was administered orally for 4 days with each dose of irinotecan. In the phase I portion, irinotecan pharmacokinetics was also examined. After the recommended dose of irinotecan with ADP was determined, a phase II study was conducted to evaluate the response. Maximum tolerated dose was reached at an irinotecan dose of 80 mg sq m (Grade 4 diarrhoea and neutropenia). Pharmacokinetic studies show that the maximum concentration and the area under the curve of both irinotecan and SN38 (active metabolite of irinotecan) tend to increase in the dose-dependent manner of irinotecan. The phase II portion of the study included 48 patients, who were treated with 75 mg/sq m of irinotecan. Grade 3/4 toxicities included neutropenia in 65%, leucopenia in 33%, and late diarrhea in 6% of the patients. During this treatment, PS did not change in 65% of patients. At the end of the chemotherapy, PS did not decline in 90% of patients. In the phase II portion, a response occurred in 63% (95% confidential interval (CI), 47-76%) of patients. Median time to progression was 19 weeks (95% CI, 15-22 weeks), and median survival was 52 weeks (95% CI, 39-64 weeks). This regimen of irinotecan and cisplatin with ADP resulted in promising efficacy with acceptable toxicity for patients with advanced NSCLC.
Experiments carried out on C57 BL mice showed marked changes in the acid base balance of animals exposed to chamber magnesite dust inhalation which simultaneously received per os pharmacological doses of sodium salicylate ... Exposed animals had permanently higher urine pH values resulting in impaired formation and secretion of salicylic acid ... Free salicylic acid was accumulated in the liver, and partially, spleen.
Syrian golden hamsters, 48 animals/group, were administered magnesium oxide by intratracheal instillation at 3 mg/wk for life. Particle size was 90%<25 um, 46%<10 um, 18%<5 um, and 1%<1 um. Necropsy of each lobe of the lung, larynx, trachea, and stem bronchi showed slight metaplasia in the tracheobronchial zone and moderate hyperplasia of the alveolar zone. Benzo[a]pyrene (1 mg/wk) administered in combination with magnesium oxide (2 mg/wk) produced similar premalignant lesions as well as squamous tumors in the upper respiratory tract. In contrast, benzo[a]pyrene administered in combination with talc (64-66% SiO2; 34-36% MgO) produced adenocarcinomas in the lower respiratory tract.

Dates

Modify: 2023-08-15

Explore Compound Types